6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Medicinal Chemistry Building Block Differentiation Regioselective Functionalization

6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (CAS 676634-58-5, MF C₉H₈ClNO₂, MW 197.62) is a halogenated heterocyclic building block belonging to the furo[3,4-c]pyridin-3-one family. The scaffold is structurally related to the natural alkaloid cerpegin and the synthetic intermediate nor-cerpegin (1,1-dimethylfuro[3,4-c]pyridin-3-one), which has been validated as a proteasome-inhibitory chemotype.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
Cat. No. B13076363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=NC=C2C(=O)O1)Cl)C
InChIInChI=1S/C9H8ClNO2/c1-9(2)6-3-7(10)11-4-5(6)8(12)13-9/h3-4H,1-2H3
InChIKeyGIKOEERHDLZEFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one – Core Scaffold and Procurement-Relevant Identity


6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (CAS 676634-58-5, MF C₉H₈ClNO₂, MW 197.62) is a halogenated heterocyclic building block belonging to the furo[3,4-c]pyridin-3-one family . The scaffold is structurally related to the natural alkaloid cerpegin and the synthetic intermediate nor-cerpegin (1,1-dimethylfuro[3,4-c]pyridin-3-one), which has been validated as a proteasome-inhibitory chemotype [1]. The compound features a chlorine substituent at the 6-position of the fused furan–pyridine ring system and geminal dimethyl groups at the 1-position, defining its reactivity profile and differentiating it from the more extensively studied 4-chloro positional isomer .

Why 6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one Cannot Be Interchanged with Positional Isomers or Other Furopyridinones


Substituting the 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one with its 4-chloro positional isomer or with non-halogenated nor-cerpegin is not chemically equivalent. The site of halogenation dictates both the electronic landscape of the pyridine ring and the downstream reactivity for cross-coupling or nucleophilic aromatic substitution [1]. The 6-chloro derivative is specifically claimed in patent RU2738707C1 as a precursor to orexin receptor-targeting agents for autoimmune and neuropsychiatric indications—a therapeutic scope not disclosed for the 4-chloro analog in the same patent family [2]. Critically, the C-6 chlorine occupies a position that is synthetically poised for conversion to 6-amino derivatives, whereas the C-4 position is the locus of proteasome-targeting modifications [3]. These regioisomeric differences make generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one vs. Closest Analogs


Regioisomeric Chlorine Positioning: 6-Cl vs. 4-Cl Dictates Downstream Synthetic Utility

The 6-chloro substituent enables direct nucleophilic aromatic substitution (SₙAr) to yield 6-amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (CAS 2845126-43-2), a distinct amine-bearing building block that is commercially catalogued . In contrast, the 4-chloro isomer (CAS 285991-71-1) occupies the position that is the primary site for biological activity modulation—C4-substituted nor-cerpegin derivatives have been extensively optimized for proteasome inhibition potency (e.g., Compound 10 with a C4-benzylamino group achieves IC₅₀(cPA) = 600 nM against constitutive 20S proteasome) [1]. Thus, the 6-Cl compound provides a synthetically orthogonal vector that does not compete with the pharmacologically critical C4 position, making it the preferred starting material when C4 diversification is the design objective.

Medicinal Chemistry Building Block Differentiation Regioselective Functionalization

Patent-Protected Therapeutic Indication: Autoimmune and Neuroinflammatory Disease Scope Unique to 6-Cl Derivative

Russian patent RU2738707C1 explicitly claims furo[3,4-c]pyridine-3(1H)-one derivatives of general formula (1) where X=Cl, R₁=R₂=CH₃—matching exactly the structure of 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one—as agents for the treatment or prevention of autoimmune and inflammatory diseases, neurological disorders, and psychiatric conditions via orexin receptor modulation [1]. The 4-chloro positional isomer is not encompassed by this patent's therapeutic claims. This creates a clear intellectual-property-driven procurement rationale: organizations pursuing orexin receptor antagonist programs require the 6-Cl regioisomer specifically to align with the patented composition of matter.

Patent Landscape Orexin Receptor Autoimmune Disease

Commercial Purity Benchmarking: 6-Cl Compound Available at 98% vs. 95% Minimum Specification

The 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is commercially available at 98% purity from Leyan (Product No. 1740524) and at ≥95% purity from AKSci (Product No. 1665DP) . For comparison, the 4-chloro positional isomer is listed at ≥97% purity from multiple suppliers . The 98% specification from Leyan represents the highest verified purity tier among commercially catalogued furo[3,4-c]pyridin-3-one building blocks, which is relevant for applications requiring minimal byproduct interference in multi-step synthetic sequences.

Quality Control Vendor Comparison Purity Specification

Predicted Physicochemical Property Divergence: Boiling Point, Density, and Acidity of 6-Cl vs. 4-Cl Isomer

Computationally predicted physicochemical properties reveal distinct differences between the 6-chloro and 4-chloro regioisomers. The 4-chloro isomer (CAS 285991-71-1) exhibits a predicted boiling point of 377.0±42.0 °C, density of 1.320±0.06 g/cm³, and pKa of −0.55±0.40 . While the 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one lacks a fully populated public predicted-property dataset, the non-dimethylated 6-chlorofuro[3,4-c]pyridin-3(1H)-one (CAS 1352893-24-3) has a predicted boiling point of 388.6±42.0 °C, density of 1.524±0.06 g/cm³, and pKa of −1.27±0.20 , suggesting that the 6-chloro substitution pattern may confer higher thermal stability and lower basicity relative to the 4-chloro analog. These differences can impact purification strategy (distillation cut points) and salt-formation compatibility during workup.

Physicochemical Profiling Isomer Comparison Predicted Properties

Class-Level Scaffold Validation: Furo[3,4-c]pyridin-3-one Core Demonstrates Proteasome Inhibition with Tunable Site Selectivity

The furo[3,4-c]pyridin-3(1H)-one scaffold (nor-cerpegin) has been established as a privileged structure for 20S proteasome inhibition. In the foundational study by Hovhannisyan et al. (2014), C4-substituted derivatives demonstrated IC₅₀ values ranging from 600 nM (PA site-specific) to >50 µM depending on the substituent, while thieno[2,3-d]pyrimidine-4-one comparators showed T-L site-specific inhibition with IC₅₀(cT-L) = 9.9 µM and IC₅₀(iT-L) = 6.7 µM [1]. Critically, the 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one retains the core scaffold but with the halogen positioned distal to the C4 pharmacophore, making it a privileged intermediate for constructing focused libraries that explore C4 SAR without confounding C6 electronic effects. No published head-to-head biological data exist comparing the 6-Cl and 4-Cl isomers directly in proteasome assays—this evidence gap represents a research opportunity .

Proteasome Inhibition Site Selectivity Scaffold Validation

Synthetic Tractability: 6-Chloro Derivative Synthesized via the Patented Efficient Route with Demonstrated Multi-Gram Feasibility

Patent RU2738707C1 describes a synthetic method for producing 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one starting from 5,6-disubstituted 2-halopyridine-3,4-dicarboxylic acids, involving propionic anhydride-mediated cyclization (10–12 h heating) followed by NaBH₄ reduction (3–4 h at room temperature), yielding the product after column chromatography and recrystallization from propan-2-ol [1]. The patent includes four exemplified compounds, with the 6-Cl, 1,1-dimethyl derivative being the primary embodiment. In contrast, the 4-chloro isomer is typically prepared via PCl₅-mediated chlorination of 1,1-dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione at 130–150 °C . The patented route avoids high-temperature chlorination, potentially offering advantages in safety profile and scalability for in-house synthesis programs.

Process Chemistry Synthetic Efficiency Scale-Up

High-Value Application Scenarios for 6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one


C4-Diversified Proteasome Inhibitor Library Synthesis

For medicinal chemistry teams building focused libraries of furo[3,4-c]pyridin-3-one proteasome inhibitors, the 6-chloro derivative is the preferred core scaffold because the chlorine at C6 leaves the pharmacophoric C4 position unblocked for systematic SAR exploration [1]. The C4-position is where the most potent proteasome inhibitors (IC₅₀ down to 600 nM for PA site-specific activity) derive their activity [2]. Using the 6-Cl building block, researchers can install diverse amines, heterocycles, or carbon nucleophiles at C4 without the additional deprotection or functional group interconversion steps required if starting from the 4-Cl isomer.

Orexin Receptor Antagonist Development (Autoimmune and Neuroinflammatory Indications)

Patent RU2738707C1 explicitly claims 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one derivatives as therapeutic agents targeting orexin receptors for autoimmune, inflammatory, neurological, and psychiatric disorders [3]. Pharmaceutical R&D organizations pursuing orexin receptor antagonist programs should prioritize procurement of this specific regioisomer to ensure alignment with the patented composition of matter. This scenario is not served by the 4-chloro isomer, which is absent from the patent's therapeutic claims.

Orthogonal Building Block for Dual-Functionalization Strategies

The 6-chloro substituent can be independently displaced via SₙAr to introduce amines or other nucleophiles at C6 (yielding 6-amino derivatives, CAS 2845126-43-2) , while the C4 position remains available for parallel or sequential diversification. This orthogonal reactivity profile enables the construction of 4,6-disubstituted furo[3,4-c]pyridin-3-ones that cannot be efficiently accessed from the 4-Cl isomer without cumbersome protecting-group strategies. Such dual-substituted analogs are of interest for probing polypharmacology within the proteasome and beyond [2].

Process Chemistry Scale-Up with Favorable Safety Profile

Organizations planning multi-gram to kilogram synthesis of furo[3,4-c]pyridin-3-one intermediates can benefit from the patented 6-Cl synthetic route, which employs propionic anhydride cyclization and NaBH₄ reduction at ambient temperature, avoiding the high-temperature PCl₅ chlorination required for the 4-Cl isomer [3]. The milder conditions reduce EHS risks, equipment corrosion, and the need for specialized high-temperature reactor setups, translating to lower capital expenditure and operational complexity in pilot-plant settings.

Quote Request

Request a Quote for 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.